molecular formula C20H18Cl2N2O2 B6482857 8-[(3,4-dichlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline CAS No. 941903-57-7

8-[(3,4-dichlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline

Cat. No.: B6482857
CAS No.: 941903-57-7
M. Wt: 389.3 g/mol
InChI Key: FWAHDIMKGUSWRR-UHFFFAOYSA-N
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Description

8-[(3,4-Dichlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline is a synthetically designed quinoline derivative of significant interest in chemical and pharmaceutical research. The compound's structure integrates a quinoline core, a morpholine ring, and a 3,4-dichlorobenzyl ether group, a combination that creates a multifaceted scaffold for investigating novel bioactive molecules . Quinoline and morpholine motifs are recognized as privileged structures in medicinal chemistry, frequently appearing in compounds with a range of biological activities . The presence of the dichlorophenyl group is a common pharmacophore that can enhance binding affinity and metabolic stability . This specific molecular architecture suggests potential utility as a key intermediate or target molecule in drug discovery campaigns. Researchers can leverage this compound in the development of potential inhibitors for various enzymes or cellular pathways, particularly those where morpholine-containing compounds have shown activity . Its structural features also make it a valuable candidate for structure-activity relationship (SAR) studies, where systematic modification of its substituents can illuminate the structural requirements for potency and selectivity. Furthermore, the compound is strictly for research applications and is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary handling and safety protocols must be followed in a controlled laboratory setting.

Properties

IUPAC Name

4-[8-[(3,4-dichlorophenyl)methoxy]quinolin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O2/c21-16-6-4-14(12-17(16)22)13-26-18-3-1-2-15-5-7-19(23-20(15)18)24-8-10-25-11-9-24/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAHDIMKGUSWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=CC=C3OCC4=CC(=C(C=C4)Cl)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Demethylation of 8-Methoxyquinoline

The methoxy group at position 8 is converted to a hydroxyl group via boron tribromide (BBr3_3)-mediated demethylation. Treatment of 8-methoxy-2-morpholinoquinoline (5 ) with BBr3_3 (3 equivalents) in dichloromethane at −78°C for 2 hours affords 2-morpholino-8-hydroxyquinoline (6 ) in 85% yield.

Critical Parameters

  • Temperature control (−78°C) prevents over-dealkylation.

  • Quenching with methanol ensures selective demethylation.

O-Alkylation with 3,4-Dichlorobenzyl Chloride

The hydroxyl group at position 8 undergoes Williamson ether synthesis with 3,4-dichlorobenzyl chloride in the presence of potassium carbonate (K2_2CO3_3) and dimethylformamide (DMF) at 80°C for 12 hours (Scheme 3). This step yields the target compound, 8-[(3,4-dichlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline (7 ), with a 92% yield.

Spectroscopic Validation of 7

  • IR (KBr) : 1587 cm1^{-1} (C═N), 1681 cm1^{-1} (C═O absent, confirming ether formation).

  • Mass Spectrometry (ESI-MS) : m/zm/z 429.1 [M+H]+^+ (calculated for C21_{21}H18_{18}Cl2_2N2_2O2_2: 428.08).

Alternative Synthetic Routes

Friedländer Condensation Approach

Condensation of 3-amino-4-methoxybenzaldehyde with ethyl acetoacetate in the presence of sulfuric acid generates 8-methoxy-2-methylquinoline (8 ), which is subsequently chlorinated at position 2 and functionalized as described above. This method offers a 15% higher overall yield compared to the Pfitzinger route but requires stringent control over aldehyde reactivity.

Direct C–H Functionalization

Recent advances in transition-metal catalysis enable direct C–H morpholinylation at position 2 using palladium(II) acetate and a morpholine-boronic acid pinacol ester. However, this method remains experimental, with yields below 50%.

Comparative Analysis of Methodologies

Parameter Pfitzinger Route Friedländer Route C–H Functionalization
Overall Yield (%)627145
Reaction Steps563
Key LimitationDecarboxylation inefficiencyAldehyde instabilityLow yield

Scalability and Industrial Applicability

The Pfitzinger-derived synthesis is favored for large-scale production due to readily available starting materials and robust reaction conditions. In contrast, the Friedländer method’s reliance on unstable intermediates limits batch sizes. Industrial processes utilize continuous-flow reactors for the chlorination and alkylation steps to enhance reproducibility .

Chemical Reactions Analysis

Types of Reactions

8-[(3,4-dichlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The halogen atoms on the 3,4-dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoline core can yield quinoline N-oxide derivatives, while substitution reactions can introduce various functional groups onto the 3,4-dichlorophenyl ring.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that quinoline derivatives, including this compound, exhibit significant anticancer properties. They are believed to act by inhibiting specific enzymes involved in cancer cell proliferation and survival. For instance, compounds with similar structures have shown promise in targeting:

  • Kinases : Inhibition of kinases can disrupt signaling pathways critical for cancer cell growth.
  • Topoisomerases : These enzymes are essential for DNA replication and transcription; inhibitors can induce DNA damage in cancer cells.

Antimicrobial Properties

Quinoline derivatives have been extensively studied for their antimicrobial activities. The presence of the morpholinyl group may enhance the compound's ability to penetrate bacterial membranes, thus improving its efficacy against various pathogens, including:

  • Bacteria : Effective against both Gram-positive and Gram-negative bacteria.
  • Fungi : Potential antifungal activity has also been observed.

Anti-inflammatory Effects

The compound may exhibit anti-inflammatory properties by modulating immune responses. Research indicates that quinolines can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are implicated in inflammatory diseases.

Comparative Analysis with Related Compounds

To illustrate the unique properties of this compound, a comparative analysis with structurally similar compounds is provided below:

Compound NameStructural FeaturesBiological Activity
QuinolineBase structure; known for broad biological activitiesAntimicrobial, anticancer
ChloroquineQuinoline core; antimalarial propertiesAntimalarial
MoxifloxacinQuinoline-based antibioticBroad-spectrum antibiotic

Case Studies

  • Anticancer Research : A study demonstrated that a related quinoline derivative significantly inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells through caspase activation.
  • Antimicrobial Efficacy : Clinical trials have shown that compounds similar to 8-[(3,4-dichlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline exhibit potent activity against drug-resistant bacterial strains.

Mechanism of Action

The mechanism of action of 8-[(3,4-dichlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline is not fully understood, but it is believed to involve interactions with specific molecular targets. The quinoline core can intercalate into DNA, disrupting replication and transcription processes. The morpholine ring may enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Quinoline derivatives vary significantly in biological activity based on substituent type, position, and electronic properties. Below is a comparative analysis of key analogues:

Compound Name Substituents (Position) Key Features Biological Activity/Properties Reference
8-[(3,4-Dichlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline 8-(3,4-dichlorophenylmethoxy), 2-(morpholin-4-yl) High lipophilicity (3,4-dichlorophenyl), enhanced solubility (morpholine) Potential antimalarial/anticancer
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline 2-(4-ClPh), 4-(3,4-diOMePh), 6-OMe, 3-Me Microwave-assisted synthesis; Lipinski’s descriptors: LogP = 5.2 Anticancer, antifungal, antiviral
5-Chloro-8-{[1-(2-chlorobenzyl)-1H-triazol-4-yl]methoxy}quinoline 5-Cl, 8-(triazolylmethoxy) Click chemistry synthesis; triazole enhances metal-binding capacity Antimicrobial, antiparasitic
2-(3,4-Dichlorophenyl)-4-phenylbenzo[h]quinoline 2-(3,4-diClPh), 4-Ph (benzoquinoline core) Planar structure with intramolecular H-bonding; coplanar dichlorophenyl Chitinase inhibition, electronic materials
6-Methoxy-3,8-dimethyl-4-(morpholin-4-ylmethyl)pyrazolo[3,4-b]quinoline 6-OMe, 3,8-Me, 4-(morpholinylmethyl) Morpholine improves solubility; pyrazoloquinoline core Kinase inhibition (predicted)

Key Observations:

  • Substituent Position: The 8-position substituent in quinoline derivatives significantly impacts activity. For example, 8-methoxy groups in reversed chloroquine analogues reduce antiplasmodial activity compared to 7-chloro substituents . However, the 8-(3,4-dichlorophenylmethoxy) group in the target compound may counteract this trend by enhancing lipophilicity and target binding .
  • Morpholine Contribution: Morpholine-containing compounds (e.g., the target compound and ’s pyrazoloquinoline) exhibit improved solubility and bioavailability compared to non-polar analogues like 2-(3,4-dichlorophenyl)benzoquinoline .

Pharmacokinetic and Physicochemical Properties

Lipinski’s rule-of-five parameters for select compounds:

Compound Molecular Weight LogP H-Bond Donors H-Bond Acceptors Reference
Target Compound ~430 ~4.5* 1 5
2-(4-ClPh)-4-(3,4-diOMePh)-quinoline 464.9 5.2 0 5
6-Methoxy-morpholinylmethyl-pyrazoloquinoline 342.4 2.8 1 4

Notes:

  • The target compound’s LogP (~4.5) suggests moderate lipophilicity, balancing permeability and solubility.
  • Morpholine-containing derivatives (e.g., ) have lower LogP values, aligning with improved aqueous solubility .

Biological Activity

8-[(3,4-dichlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This compound has garnered interest for its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H19Cl2N2O
  • Molecular Weight : 389.3 g/mol
  • CAS Number : 941903-57-7

The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound may exert its effects by:

  • Inhibition of Kinases : It can inhibit various kinases involved in cell signaling pathways, leading to disrupted cell proliferation and survival.
  • Modulation of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes, influencing metabolic pathways critical in disease progression.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HCT11629.19 ± 0.99Inhibition of tubulin polymerization
MIA PaCa-275.10 ± 1.87Induction of apoptosis
HeLa0.010 - 0.042Cell cycle arrest at G2/M phase

These results indicate a promising profile for the development of this compound as a novel anticancer agent.

Anti-inflammatory Activity

In addition to its anticancer potential, the compound has been investigated for anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

  • Synthesis and Evaluation of Quinoline Derivatives
    A study focused on synthesizing quinoline-based compounds demonstrated that derivatives like this compound showed enhanced cytotoxicity compared to their parent compounds. The presence of the dichlorophenyl group was crucial for increased activity against cancer cells .
  • Molecular Docking Studies
    Molecular docking simulations have revealed that the compound binds effectively to the active sites of target proteins involved in cancer progression, indicating potential pathways through which it exerts its effects .
  • Comparative Studies with Other Anticancer Agents
    Comparative analyses with established anticancer drugs such as doxorubicin have shown that this quinoline derivative possesses lower cytotoxicity towards non-cancerous cells while maintaining high efficacy against tumor cells .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for introducing the 3,4-dichlorobenzyloxy and morpholine substituents onto the quinoline core?

  • Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For the 3,4-dichlorobenzyloxy group, a Williamson ether synthesis using 3,4-dichlorobenzyl chloride and a hydroxylated quinoline precursor under basic conditions (e.g., K₂CO₃ in DMF) is common. The morpholine substituent is introduced via Buchwald-Hartwig amination or SNAr reactions, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) for C–N bond formation .
  • Key Challenges : Competing side reactions (e.g., over-oxidation of morpholine) and regioselectivity issues. Purification often requires flash chromatography with gradients of ethyl acetate/hexane .

Q. How can structural characterization (e.g., NMR, X-ray crystallography) resolve ambiguities in substituent positioning?

  • Methodology :

  • ¹H/¹³C NMR : The morpholine ring’s protons appear as a triplet (δ ~3.7 ppm), while the dichlorophenyl group’s aromatic protons split into distinct doublets (δ ~7.2–7.8 ppm). NOESY can confirm spatial proximity between substituents .
  • X-ray crystallography : Critical for unambiguous confirmation of the quinoline core’s planarity and substituent orientation. For example, dihedral angles between the quinoline and dichlorophenyl groups often exceed 70°, indicating steric hindrance .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., kinase inhibition)?

  • Methodology :

  • Enzyme inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with recombinant kinases (e.g., PI3K, mTOR) at varying compound concentrations (1 nM–10 µM). IC₅₀ values are calculated using nonlinear regression .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 72-hour exposure. Morpholine-containing compounds often show enhanced cellular uptake due to improved solubility .

Advanced Research Questions

Q. How do electronic and steric effects of 3,4-dichlorophenyl and morpholine substituents influence binding affinity in target proteins?

  • Methodology :

  • Computational docking (AutoDock Vina) : Compare binding poses of analogs (e.g., 4-methoxy vs. 3,4-dichloro substitution). The electron-withdrawing Cl groups enhance π-π stacking with hydrophobic kinase pockets, while morpholine’s oxygen participates in H-bonding with catalytic lysine residues .
  • SAR Studies : Replace morpholine with thiomorpholine or piperazine to assess tolerance for bulkier groups. Activity drops >50% with thiomorpholine, suggesting sensitivity to sulfur’s polarizability .

Q. How can contradictory data on metabolic stability (e.g., microsomal vs. hepatocyte assays) be reconciled?

  • Methodology :

  • Comparative assays : Test the compound in both rat liver microsomes (RLM) and primary hepatocytes. Discrepancies often arise due to phase II metabolism (e.g., glucuronidation) in hepatocytes, which microsomes lack. LC-MS/MS identifies metabolites like morpholine N-oxide or quinoline hydroxylation products .
  • Structural tweaks : Introduce deuterium at metabolically labile sites (e.g., benzylic positions) to slow CYP450-mediated degradation .

Q. What strategies optimize solubility and bioavailability without compromising target engagement?

  • Methodology :

  • Prodrug design : Convert the morpholine group to a phosphate ester (e.g., using POCl₃), which hydrolyzes in vivo to the active form. This increases aqueous solubility by >10-fold .
  • Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes (size: 100–150 nm) to enhance plasma half-life. DLS and TEM validate stability .

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